5-Chlorothiophene-2-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiophene-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H3,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXKSKFBKYEQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 5 Chlorothiophene 2 Carboximidamide and Its Key Precursors
Historical Overview of Relevant Thiophene (B33073) and Imidamide Syntheses
The study of thiophene chemistry began in 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgrroij.combritannica.com He was the first to report its synthesis in the same year, involving a reaction between acetylene (B1199291) and elemental sulfur. wikipedia.org Classically, thiophenes are prepared by reacting 1,4-dicarbonyl compounds like diketones or diesters with sulfidizing agents such as phosphorus pentasulfide (P₄S₁₀) in what is known as the Paal-Knorr thiophene synthesis. wikipedia.orgrroij.comresearchgate.net Other notable methods include the Fiesselmann Thiophene Synthesis, Gewald Aminothiophene Synthesis, and the Hinsberg Synthesis. researchgate.net
The synthesis of amidines dates back to 1818, with significant advancements occurring in the 20th century. ontosight.ai A foundational method for preparing amidines is the Pinner reaction, first described in 1877, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849). wikipedia.orgresearchgate.net This classical approach remains a practical and widely used method for creating unsubstituted amidines. researchgate.net Over the years, various other methods have been developed, including the use of metal-based catalysts and reactions involving thioamides or ortho-ethers to produce different types of amidines. scielo.br
Preparation of 5-Chlorothiophene-2-carboxylic Acid Derivatives
5-Chlorothiophene-2-carboxylic acid is a crucial precursor for 5-Chlorothiophene-2-carboximidamide and is a key intermediate in the synthesis of other commercially important compounds. chemicalbook.comsigmaaldrich.com Its synthesis has been approached through several distinct routes.
Carboxylation Strategies from Chlorothiophenes (e.g., Grignard, Lithiation-Carbonation)
One common strategy to synthesize 5-Chlorothiophene-2-carboxylic acid involves the carboxylation of a chlorothiophene precursor.
Grignard Reaction: This method utilizes 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent. Subsequent introduction of carbon dioxide leads to the formation of the target carboxylic acid after acid-base treatment. chemicalbook.comgoogle.com However, the high cost of the starting material can be a drawback for large-scale production. google.com
Lithiation-Carbonation: An alternative approach involves the direct lithiation of 2-chlorothiophene (B1346680). Using a strong base like n-butyllithium (n-BuLi) at low temperatures (≤-30 °C), the hydrogen at the 5-position is selectively removed. google.comgoogle.com The resulting lithiated intermediate is then quenched with carbon dioxide to introduce the carboxyl group. google.comgoogle.com This method offers high selectivity but requires anhydrous and anaerobic conditions, which can pose challenges for industrial-scale synthesis. google.com A patent describes a process where 2-chlorothiophene is treated with n-BuLi in tetrahydrofuran (B95107) (THF) below -30 °C, followed by the introduction of carbon dioxide gas. google.com
Another patented method describes using lithium diisopropylamide (LDA) as the strong base for the carbonyl insertion with gaseous carbon dioxide at low temperatures. google.com
Oxidation of 5-Chloro-2-acetylthiophene or 5-Chloro-2-thiophenecarboxaldehyde
Oxidation of functionalized thiophenes provides another important route to 5-Chlorothiophene-2-carboxylic acid.
Oxidation of 5-Chloro-2-acetylthiophene: The starting material, 5-chloro-2-acetylthiophene, can be oxidized to the corresponding carboxylic acid. chemicalbook.comgoogle.com One documented method uses a system of sodium chlorite (B76162) and potassium dihydrogen phosphate (B84403) for the oxidation. chemicalbook.comgoogle.com A patent outlines a procedure where 5-chloro-2-acetylthiophene is dissolved in a solvent like acetone, and aqueous solutions of potassium dihydrogen phosphate and sodium chlorite are added to carry out the oxidation at temperatures between 20-30°C, achieving high yields and purity. google.com While effective, the preparation of the starting ketone can be difficult and expensive. google.com
Oxidation of 5-Chloro-2-thiophenecarboxaldehyde: A one-pot synthesis starting from 2-thiophenecarboxaldehyde has been developed. google.com In this process, 2-thiophenecarboxaldehyde is first chlorinated to produce the intermediate 5-chloro-2-thiophenecarboxaldehyde. Without isolation, this intermediate is then oxidized, for instance, by adding it to a cooled alkali solution and introducing chlorine gas, to yield 5-chlorothiophene-2-carboxylic acid. chemicalbook.comgoogle.com This method is considered suitable for industrial production due to its streamlined nature. google.com
Esterification of 5-Chlorothiophene-2-carboxylic Acid
The esterification of carboxylic acids is a fundamental reaction, typically achieved by heating the acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk In the context of 5-Chlorothiophene-2-carboxylic acid, its methyl ester, methyl-5-chlorothiophene-2-carboxylate, is a relevant derivative. A high-performance liquid chromatography (HPLC) method has been developed to separate and quantify this ester from its parent acid, which is crucial for quality control in related syntheses. researchgate.net The esterification is often part of a larger synthetic sequence, for example, where the carboxylic acid is activated and then reacted with other molecules. acs.org
Conversion of Thiophene-2-carbonitrile and its Derivatives to Carboximidamides
The final step in forming the target compound involves the conversion of a nitrile group into a carboximidamide (amidine) group.
Reaction of Nitriles with Ammonia or Amine Equivalents
The classical Pinner reaction is the most common method for converting nitriles to amidines. wikipedia.org This reaction involves treating the nitrile, such as 5-chlorothiophene-2-carbonitrile (B1631587), with an alcohol and a strong acid (like gaseous HCl) to form an intermediate imido ester hydrochloride. researchgate.netscielo.br This intermediate is then reacted with ammonia or an amine to produce the final amidine hydrochloride. wikipedia.orgresearchgate.net
Modern variations of this conversion exist. Metal-based catalysts, such as those involving ytterbium or copper, can facilitate the direct addition of amines to nitriles. scielo.brorganic-chemistry.org For example, ytterbium amides have been shown to catalyze the reaction between nitriles and amines under solvent-free conditions at elevated temperatures. organic-chemistry.org These methods can offer advantages in terms of reaction conditions and substrate scope. The reactivity of 5-chlorothiophene-2-carbonitrile itself is noted, as it can be synthesized via the chlorination of thiophene and serves as a precursor for various heterocyclic compounds. biosynth.com
Utilization of Organometallic Reagents in Imidamide Formation (e.g., Trimethylaluminium)
The formation of the carboximidamide functional group from a nitrile precursor is a critical step in the synthesis of the target compound. Organometallic reagents are powerful tools for this transformation due to their high reactivity as nucleophiles. One effective method involves the use of trimethylaluminium ((CH₃)₃Al).
The synthesis begins with the precursor 5-chlorothiophene-2-carbonitrile. This nitrile can be prepared through various routes, often starting from 5-chlorothiophene-2-carboxaldehyde. The aldehyde is first converted to an oxime, which is then dehydrated to yield the nitrile.
Once the 5-chlorothiophene-2-carbonitrile is obtained, it can be reacted with trimethylaluminium. The reaction mechanism proceeds through the nucleophilic addition of a methyl group from the trimethylaluminium to the electrophilic carbon of the nitrile group. This is followed by treatment with an amine, such as ammonium (B1175870) chloride, which provides the nitrogen source to complete the imidamide structure. This method is noted for its efficiency in forming C-N bonds. Research into the reactions of trimethylaluminium has highlighted its utility in various synthetic transformations, including the amination of carbonyl compounds and the formation of amides. researcher.life
A plausible reaction scheme is as follows:
Nitrile Formation: Starting with 5-chlorothiophene-2-carboxaldehyde, an aldoxime is formed using hydroxylamine. Subsequent dehydration, often with a reagent like acetic anhydride, yields 5-chlorothiophene-2-carbonitrile.
Imidamide Synthesis: The 5-chlorothiophene-2-carbonitrile is dissolved in a suitable anhydrous solvent, such as toluene (B28343). A solution of trimethylaluminium in a hydrocarbon solvent is then added, followed by the addition of ammonium chloride. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion, ultimately yielding this compound after aqueous workup.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce waste, minimize energy consumption, and use less hazardous materials.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. In the synthesis of this compound, several steps can be evaluated for their atom economy.
Nitrile and Imidamide Formation: The conversion of a carboxylic acid to a nitrile typically involves forming an amide intermediate followed by dehydration. This two-step process has lower atom economy than a direct conversion. Similarly, the use of stoichiometric reagents like thionyl chloride to form an acid chloride intermediate google.comtcichemicals.com generates sulfur dioxide and HCl as byproducts. Addition reactions, which are inherently more atom-economical, are preferable. The final step of converting the nitrile to the imidamide using trimethylaluminium and ammonium chloride is an addition reaction, which generally has a high atom economy as most atoms from the reactants are incorporated into the final product.
Improving synthetic efficiency involves designing pathways that reduce the number of steps, thereby minimizing waste and resource consumption. googleapis.comgoogleapis.com
The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthesis.
Sustainable Solvents: Many traditional syntheses of thiophene derivatives employ chlorinated solvents like dichloromethane (B109758) or nonpolar solvents such as carbon tetrachloride, which are associated with environmental and health risks. google.com Green chemistry encourages the use of safer, more sustainable alternatives. For the synthesis of this compound and its precursors, research into greener solvents for thiophene synthesis suggests options like acetonitrile (B52724) or switching to bio-based solvents. chemicalbook.com In some cases, reactions can be performed in water or under solvent-free conditions, which dramatically improves the green profile of the process.
Catalytic Systems: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the synthesis of precursors, moving away from stoichiometric chlorinating agents towards catalytic methods can improve sustainability. While the imidamide formation step often uses a stoichiometric amount of the organometallic reagent, research into catalytic methods for similar transformations is an active area. The development of recyclable catalysts or metal-free catalytic systems for the key bond-forming reactions would represent a significant advancement in the green synthesis of this compound.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy input. The key parameters for optimization include temperature, solvent, reactant stoichiometry, and reaction time.
For the critical step of converting 5-chlorothiophene-2-carbonitrile to the final product using trimethylaluminium, several factors would be systematically varied to find the optimal conditions.
Stoichiometry: The molar ratio of trimethylaluminium to the nitrile is a critical parameter. An excess of the organometallic reagent may be required to drive the reaction to completion, but a large excess can lead to side reactions and complicates purification.
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can speed up the conversion, they can also promote the formation of unwanted byproducts. The initial addition of the reactive organometallic reagent is often performed at a low temperature to control the reaction, followed by warming to room temperature or gentle heating.
Solvent: The choice of an anhydrous aprotic solvent is essential for reactions involving organometallic reagents. Solvents like toluene or tetrahydrofuran (THF) are common choices. The optimal solvent will effectively dissolve the reactants and facilitate the reaction without participating in side reactions.
Reaction Time: The duration of the reaction is monitored (e.g., by TLC or GC) to determine the point of maximum conversion without significant product degradation or side-product formation.
The table below illustrates a hypothetical optimization study for the imidamide formation step.
| Entry | Solvent | Trimethylaluminium (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 1.1 | 25 | 12 | 65 |
| 2 | Toluene | 1.5 | 25 | 12 | 78 |
| 3 | Toluene | 1.5 | 50 | 6 | 85 |
| 4 | THF | 1.5 | 50 | 6 | 82 |
| 5 | Toluene | 2.0 | 50 | 6 | 84 |
Chemical Reactivity and Transformation Mechanisms of 5 Chlorothiophene 2 Carboximidamide
Reactivity of the Carboximidamide Moiety
The carboximidamide group, also known as an amidine, is a key determinant of the molecule's reactivity. It possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a diverse range of chemical transformations. The nitrogen atoms can act as nucleophiles, while the central carbon atom is susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
The carbon atom of the carboximidamide moiety is electrophilic and can undergo nucleophilic addition reactions. This reactivity is analogous to that of other imines and related functional groups. The electron-withdrawing nature of the adjacent 5-chlorothienyl group further enhances the electrophilicity of this carbon, making it more susceptible to attack by nucleophiles.
A variety of nucleophiles can potentially add to the C=N double bond of the carboximidamide. The initial addition product can then undergo further reactions, such as protonation or elimination, depending on the nature of the nucleophile and the reaction conditions.
Table 1: Potential Nucleophilic Addition Reactions of 5-Chlorothiophene-2-carboximidamide
| Nucleophile | Reagent Example | Potential Product |
| Hydride | Sodium borohydride | (5-Chlorothiophen-2-yl)methanediamine |
| Organometallic Reagents | Grignard reagents (R-MgX) | N-Substituted (5-chlorothiophen-2-yl)methanediamine |
| Cyanide | Hydrogen cyanide | 2-Amino-2-(5-chlorothiophen-2-yl)acetonitrile |
| Alcohols | Methanol | Methoxy(5-chlorothiophen-2-yl)methanamine |
Condensation and Cyclization Reactions for Heterocycle Formation
The carboximidamide functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through condensation and subsequent cyclization reactions. This is a widely employed strategy in medicinal chemistry for the generation of diverse molecular scaffolds.
This compound can serve as a key starting material for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. A common and effective method involves the reaction of an N-hydroxyamidoxime with an acylating agent, followed by cyclodehydration. rjptonline.org In the context of this compound, it can react with various acylating agents, such as acid chlorides or anhydrides, to form an O-acyl intermediate, which then undergoes ring closure to yield the corresponding 3-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole. researchgate.net Microwave irradiation has been shown to be an efficient method for promoting the cyclization step in the synthesis of 1,2,4-oxadiazoles. nih.gov
Table 2: Representative Acylating Agents for the Synthesis of 3-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazoles
| Acylating Agent | Reagent Name | Resulting 5-Substituent on the Oxadiazole Ring |
| Acetyl chloride | Acetyl chloride | Methyl |
| Benzoyl chloride | Benzoyl chloride | Phenyl |
| Acetic anhydride | Acetic anhydride | Methyl |
| Trifluoroacetic anhydride | Trifluoroacetic anhydride | Trifluoromethyl |
The synthesis of pyrimidine (B1678525) rings often involves the condensation of a compound containing an amidine moiety with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com Therefore, this compound is a potential precursor for the synthesis of pyrimidine derivatives bearing a 5-chlorothiophen-2-yl substituent. The reaction typically proceeds via an initial condensation to form an intermediate that subsequently cyclizes to the pyrimidine ring. Various catalysts, such as β-cyclodextrin, can be employed to facilitate this transformation in an aqueous medium. mdpi.com
Table 3: Potential 1,3-Dicarbonyl Compounds for Pyrimidine Synthesis
| 1,3-Dicarbonyl Compound | Reagent Name | Potential Pyrimidine Derivative |
| Acetylacetone | Pentane-2,4-dione | 2-(5-Chlorothiophen-2-yl)-4,6-dimethylpyrimidine |
| Ethyl acetoacetate | Ethyl 3-oxobutanoate | 2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4(3H)-one |
| Diethyl malonate | Diethyl propanedioate | 2-(5-Chlorothiophen-2-yl)pyrimidine-4,6(1H,5H)-dione |
| Dibenzoylmethane | 1,3-Diphenylpropane-1,3-dione | 2-(5-Chlorothiophen-2-yl)-4,6-diphenylpyrimidine |
The versatile reactivity of the carboximidamide group allows for its potential use in the synthesis of other nitrogen-containing heterocycles beyond oxadiazoles (B1248032) and pyrimidines. For instance, reaction with appropriately substituted reagents could lead to the formation of triazoles or other related heterocyclic systems, which are of significant interest in medicinal chemistry.
N-Substitution and Derivatization Strategies
The nitrogen atoms of the carboximidamide moiety in this compound are nucleophilic and can be functionalized through various substitution reactions, such as N-alkylation and N-acylation. These derivatization strategies allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
N-acylation can be achieved by reacting the carboximidamide with acylating agents like acid chlorides or anhydrides under appropriate conditions. N-alkylation can be accomplished using alkyl halides or other alkylating agents. These reactions provide access to a library of N-substituted this compound derivatives for further investigation.
Table 4: Potential N-Substitution and Derivatization Reactions
| Reaction Type | Reagent Class | Reagent Example | Potential Product |
| N-Acylation | Acid Chloride | Benzoyl chloride | N-Benzoyl-5-chlorothiophene-2-carboximidamide |
| N-Alkylation | Alkyl Halide | Methyl iodide | N-Methyl-5-chlorothiophene-2-carboximidamide |
| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl)-5-chlorothiophene-2-carboximidamide |
Reactivity of the Chlorothiophene Ring
The reactivity of the chlorothiophene core in this compound is characterized by the dual functionality imparted by the chloro-substituent. It deactivates the ring towards electrophilic substitution while simultaneously serving as a crucial handle for functionalization through modern synthetic methods, particularly metal-catalyzed cross-coupling reactions. The C5 position, being adjacent to the sulfur atom, is a site of significant chemical activity.
The chlorine atom at the C5 position is the principal site for functionalization. While direct nucleophilic aromatic substitution of the chloride is generally challenging on thiophene (B33073) rings, the halogen atom is an excellent leaving group in reactions catalyzed by transition metals. The reactivity order for halogens in such transformations is typically I > Br > OTf >> Cl. libretexts.org This indicates that the activation of the C-Cl bond requires more reactive catalysts or more forcing reaction conditions compared to its bromo or iodo analogs.
Furthermore, the chlorine atom can direct metallation reactions. Deprotonation of the thiophene ring can occur at the adjacent C4 position, facilitated by the directing effect of the chloro group, leading to organometallic intermediates that can be trapped with various electrophiles. However, the presence of the acidic carboximidamide protons and the potentially acidic C3 proton requires careful selection of reaction conditions to achieve regioselectivity.
The most significant and widely exploited reactivity of the 5-chloro-substituent is its participation in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile methodology for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position, enabling the synthesis of a diverse array of complex molecules.
The general mechanism for these transformations involves a catalytic cycle with a palladium complex. nih.gov Key reaction types applicable to the 5-chlorothiophene scaffold include:
Suzuki-Miyaura Coupling: This reaction couples the chlorothiophene with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most common methods for forming biaryl linkages. For chlorothiophenes, highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are necessary to facilitate the challenging oxidative addition step of the C-Cl bond. researchgate.net
Stille Coupling: This involves the coupling of the chlorothiophene with an organostannane reagent. While effective, the toxicity of the tin byproducts is a significant drawback. nih.govsigmaaldrich.com
Heck Coupling: This reaction forms a new C-C bond by coupling the chlorothiophene with an alkene in the presence of a palladium catalyst and a base. pitt.edu
Sonogashira Coupling: This method is used to install an alkyne group at the C5 position by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
The table below presents representative conditions for Suzuki-Miyaura cross-coupling reactions performed on analogous 5-halothiophene systems, illustrating the general requirements for such transformations.
| Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product | Yield (%) | Ref |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / 1,4-Dioxane:H₂O | Pentyl 5-phenylthiophene-2-carboxylate | 71.5 | nih.gov |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / 1,4-Dioxane:H₂O | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 75 | nih.gov |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / 1,4-Dioxane:H₂O | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 80.2 | nih.gov |
| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | Base / Solvent | 2-(4-Nitrophenyl)thiophene | High | youtube.com |
This table showcases reactions on bromo-analogs, which are more reactive than the corresponding chloro-derivatives. The conditions highlight typical catalyst and solvent systems used in Suzuki couplings of thiophenes.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies focused exclusively on this compound are not widely available in the published literature, the mechanisms of its key transformations can be understood from extensive research on related palladium-catalyzed coupling reactions of aryl halides. nih.govcolab.ws
Kinetic studies are crucial for determining the rate-limiting step and optimizing reaction conditions. For palladium-catalyzed cross-coupling reactions of aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst is often slow and can be the rate-determining step of the entire catalytic cycle. libretexts.org
Factors influencing the reaction kinetics include:
Catalyst and Ligand: The choice of ligand is critical. Electron-rich and bulky phosphine ligands (e.g., tri-tert-butylphosphine, XPhos) can accelerate the oxidative addition step for less reactive aryl chlorides. researchgate.net
Base: The base plays a role in the transmetalation step (in Suzuki coupling) and in regenerating the active catalyst. Its strength and solubility can significantly impact the reaction rate. nih.gov
Temperature: Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
In a mechanistic study of the cross-dehydrogenative coupling of thiophenes with perfluoroarenes, kinetic analysis revealed that the C-H activation of the thiophene by the Pd(II) catalyst was the rate-determining step. nii.ac.jp In studies of Suzuki reactions, the transmetalation step can also be turnover-limiting, depending on the specific substrates and conditions. nih.govnih.gov
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined intermediates within a catalytic cycle. nih.govuwindsor.ca Although isolating these intermediates from a live catalytic reaction is challenging due to their transient nature, their existence is supported by stoichiometric studies and spectroscopic analysis.
For a Suzuki-Miyaura coupling of this compound, the catalytic cycle would involve the following key intermediates:
Pd(0)L_n Complex: This is the active catalytic species that initiates the cycle.
Oxidative Addition Complex (Thienyl-Pd(II)(Cl)L_n): The C-Cl bond of the thiophene undergoes oxidative addition to the Pd(0) center, forming a square planar Pd(II) intermediate. This step is often irreversible and rate-limiting for aryl chlorides.
Transmetalation Intermediate: Following the exchange of the chloride ligand for the alkoxide/hydroxide from the base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide or other leaving group. This forms a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Mechanistic studies on related systems have identified catalyst resting states, which are stable palladium complexes that can be observed during the reaction. nih.govnii.ac.jp For example, in the coupling of pyridine (B92270) sulfinates, the aryl bromide oxidative addition complex was identified as the resting state. nih.gov Understanding these intermediates and off-cycle species is critical for catalyst design and reaction optimization.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chlorothiophene-2-carboximidamide, ¹H and ¹³C NMR would provide definitive information about the electronic environment of each proton and carbon atom.
In the ¹H NMR spectrum, the two protons on the thiophene (B33073) ring are expected to appear as distinct doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboximidamide group. The protons of the -NH2 and =NH groups of the carboximidamide moiety would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The carbon of the C=N bond is expected to have a characteristic chemical shift in the range of 150-165 ppm. The carbons of the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the positions of the chloro and carboximidamide substituents.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H | 7.0 - 7.5 | Doublet |
| Thiophene H | 7.5 - 8.0 | Doublet |
| -NH2, =NH | Variable (broad) | Singlet |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=N | 150 - 165 |
| Thiophene C-Cl | 125 - 135 |
| Thiophene C-C(N)N | 135 - 145 |
| Thiophene CH | 125 - 135 |
| Thiophene CH | 120 - 130 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₅H₅ClN₂S.
The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals, such as HCN, NH₃, or Cl, providing further confirmation of the compound's structure.
Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
| [M-NH₃]⁺ | Loss of ammonia (B1221849) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. google.com For this compound, these techniques would be used to identify the characteristic vibrations of the C=N, N-H, C-Cl, and thiophene ring bonds.
The IR spectrum is expected to show strong absorptions corresponding to the N-H stretching vibrations of the primary and secondary amine groups in the region of 3100-3500 cm⁻¹. A strong, sharp band corresponding to the C=N stretching vibration of the imidine group would be expected around 1640-1690 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.
Raman spectroscopy would complement the IR data, often providing stronger signals for more symmetric, less polar bonds. google.com The C=S and C-S stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch | 3100 - 3500 (broad) | 3100 - 3500 |
| C=N stretch | 1640 - 1690 (strong) | 1640 - 1690 |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-S stretch | 600 - 800 | 600 - 800 (stronger) |
| C-Cl stretch | < 800 | < 800 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. chemicalbook.com While a crystal structure for this compound is not publicly available, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.
A crystallographic study would reveal the planarity of the thiophene ring and the conformation of the carboximidamide group relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological system.
Computational and Theoretical Investigations of 5 Chlorothiophene 2 Carboximidamide
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 5-Chlorothiophene-2-carboximidamide is fundamental to its reactivity and physical properties. A central aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the electron-withdrawing nature of the chlorine atom and the carboximidamide group, combined with the electron-rich thiophene (B33073) ring, would create a complex distribution of electron density. Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these orbitals and map their spatial distribution.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would be determined through specific quantum chemical calculations.
Quantum Chemical Calculations of Reactivity Descriptors
Beyond the HOMO-LUMO gap, a suite of reactivity descriptors can be derived from the electronic structure to provide a more nuanced understanding of a molecule's chemical behavior. These descriptors, often calculated using DFT, quantify various aspects of reactivity.
Key reactivity descriptors include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.
These parameters are invaluable for predicting how this compound would interact with other reagents in a chemical reaction.
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Definition | Hypothetical Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |
Note: These values are for illustrative purposes and are derived from the hypothetical HOMO and LUMO energies in Table 1.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism, including the structures of any intermediates and transition states.
The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is the activation energy. A lower activation energy corresponds to a faster reaction rate. These calculations are crucial for optimizing reaction conditions and understanding the factors that control product formation.
Table 3: Hypothetical Activation Energies for a Reaction Involving this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack on the carboximidamide carbon | 15.2 |
| Proton transfer to the nitrogen | 8.5 |
Note: These values are hypothetical and would be specific to a particular modeled reaction.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This is particularly useful for identifying the presence of specific functional groups, such as the C=N and N-H bonds of the carboximidamide group and the C-Cl bond.
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (thiophene proton) | 7.2 ppm | 7.1 ppm |
| ¹³C NMR (carboximidamide carbon) | 155 ppm | 153 ppm |
| IR Frequency (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |
Note: These values are illustrative and highlight the typical agreement sought between predicted and experimental data.
Conformational Analysis and Tautomerism Studies
The three-dimensional shape of this compound and the possibility of different structural isomers (tautomers) are critical to its biological activity and reactivity.
Conformational Analysis: This involves studying the different spatial arrangements of the atoms in the molecule that can be interconverted by rotation around single bonds. For instance, the orientation of the carboximidamide group relative to the thiophene ring can be investigated. Computational methods can determine the relative energies of these different conformations to identify the most stable arrangement.
Tautomerism: The carboximidamide group can exist in different tautomeric forms due to the migration of a proton. Theoretical calculations can predict the relative stabilities of these tautomers, indicating which form is likely to be predominant under given conditions.
Table 5: Hypothetical Relative Energies of Tautomers and Conformers of this compound
| Isomer/Conformer | Relative Energy (kcal/mol) |
| Tautomer 1 (Imidamide) | 0.0 (most stable) |
| Tautomer 2 (Amidine) | +3.5 |
| Conformer A (Planar) | 0.0 (most stable) |
| Conformer B (Twisted) | +2.1 |
Note: These values are hypothetical and illustrate the type of information obtained from such studies.
Applications As a Versatile Building Block in Complex Organic Synthesis
Precursor for Advanced Heterocyclic Scaffolds
Research has identified 5-Chlorothiophene-2-carboximidamide hydrochloride as a key reactant in the synthesis of advanced, biologically active heterocyclic systems. Specifically, it serves as a fundamental building block for creating heteroaryl inhibitors of phosphodiesterase 4 (PDE4), an enzyme class targeted for treating inflammatory conditions. google.com In these synthetic schemes, the carboximidamide moiety participates in reactions to form part of a larger, fused heterocyclic core, demonstrating its value in generating molecules with potential therapeutic relevance.
Table 1: Application as a Synthetic Precursor
| Reactant | Application | Resulting Scaffold Class |
|---|
Role in Multi-component Reaction Development
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials. Based on a review of available scientific literature, the use of this compound as a reactant in the development or application of multi-component reactions is not documented.
Development of New Synthetic Methodologies Featuring the Compound
The discovery of new synthetic methods often relies on leveraging the unique reactivity of specific building blocks. While this compound is utilized in targeted synthetic campaigns, such as for PDE4 inhibitors, there is no evidence in the current literature of its use to establish new, broadly applicable synthetic methodologies. Its role appears confined to being a component in established reaction types rather than the centerpiece of a novel transformation.
Integration into Materials Science Research
Thiophene-based molecules are of significant interest in materials science, particularly for the development of conductive polymers and organic electronics. However, an examination of the research literature indicates that this compound has not been specifically investigated or integrated into materials science research for applications such as conductive polymers or other advanced materials.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of 5-Chlorothiophene-2-carboximidamide and its precursors is an area ripe for innovation. Current methods often rely on traditional multi-step processes. Future research is likely to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.
Furthermore, leveraging greener methodologies is a critical future goal. Research into the synthesis of related 2-aminothiophenes has highlighted the use of water as a solvent and recyclable catalysts, which could be adapted for carboximidamide synthesis. nih.gov Another innovative approach involves the use of engineered metabolic pathways in plants to produce complex organic molecules, a strategy that could potentially be harnessed for producing thiophene-based compounds in the future. scispace.com
Future synthetic explorations could also investigate novel starting materials. While current routes often begin with 2-chlorothiophene (B1346680) or 2-thiophenecarboxaldehyde, google.comgoogle.com exploring alternative precursors could lead to more efficient pathways. The development of synthetic routes from more readily available or renewable feedstocks will be a key challenge.
Table 1: Potential Novel Synthetic Approaches
| Approach | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps (e.g., chlorination, oxidation, amidation) into a single continuous process without isolating intermediates. | Reduced solvent waste, lower energy consumption, increased time efficiency. google.com |
| Green Chemistry | Utilizing environmentally friendly solvents (like water), renewable starting materials, and heterogeneous or recyclable catalysts. nih.gov | Minimized environmental impact, enhanced safety, potential for cost reduction. |
| Biocatalysis | Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis, potentially offering high selectivity and milder reaction conditions. | High enantio- and regioselectivity, operation under ambient conditions. |
| Flow Chemistry | Converting batch syntheses to continuous flow processes for improved control, safety, and scalability. | Enhanced heat and mass transfer, safer handling of hazardous reagents, easier scale-up. chim.it |
Discovery of Undiscovered Reactivity Patterns
The reactivity of this compound is largely defined by its three key functional components: the thiophene (B33073) ring, the chloro substituent, and the carboximidamide group. While the general reactivity of thiophenes is well-documented, including their susceptibility to electrophilic substitution, the interplay of these specific functional groups could lead to novel reactivity. numberanalytics.com
Future research should aim to explore the following:
Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the thiophene ring presents an opportunity for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Investigating the reactivity of this C-Cl bond could enable the introduction of a wide array of functional groups, creating a library of novel derivatives.
Reactivity of the Carboximidamide Group: This group can act as a versatile synthon. Its nucleophilic nitrogen atoms can participate in cyclization reactions to form new heterocyclic systems. Furthermore, it can serve as a precursor to other functional groups through hydrolysis or reduction.
Dearomatization Reactions: Catalytic asymmetric dearomatization of thiophenes is an emerging field that allows for the synthesis of complex three-dimensional structures from flat aromatic precursors. rsc.org Applying these methodologies to this compound could yield novel chiral scaffolds for drug discovery.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide insights into its structure, reactivity, and potential biological activity.
Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electronic structure, and frontier molecular orbitals. figshare.com This information is crucial for predicting sites of electrophilic or nucleophilic attack and for understanding reaction mechanisms. For example, DFT has been used to elucidate the origins of regioselectivity in reactions of other thiophene derivatives. acs.org
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. researchgate.netmdpi.com This is particularly relevant given that thiophene carboxamides have shown promise as anticancer agents. mdpi.commdpi.com By identifying potential protein targets, computational screening can prioritize the synthesis of compounds with higher probabilities of biological activity.
Table 2: Applications of Computational Modeling
| Modeling Technique | Application | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism studies. figshare.comacs.org | Prediction of reactivity, understanding reaction pathways, rationalizing experimental observations. |
| Molecular Docking | Simulating the binding of the compound to protein targets. researchgate.netmdpi.com | Identification of potential biological targets, prediction of binding affinity, guiding lead optimization. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate chemical structure to biological activity. | Predicting the activity of unsynthesized derivatives, identifying key structural features for activity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its complexes with proteins over time. mdpi.com | Assessing the stability of ligand-protein interactions, understanding conformational changes upon binding. |
Development of Asymmetric Syntheses Utilizing the Compound
Asymmetric synthesis is a cornerstone of modern medicinal chemistry, as the chirality of a molecule can dramatically influence its biological activity. While there are no current reports on using this compound in asymmetric synthesis, its structure presents several opportunities.
The compound itself is achiral. However, it could be used as a precursor to chiral molecules. For example, asymmetric reduction of the C=N bond in the carboximidamide group could lead to chiral amines. Alternatively, the thiophene ring could be functionalized with a chiral auxiliary, which could then direct stereoselective transformations at other positions on the molecule.
A more advanced approach would be to utilize derivatives of this compound as chiral ligands in metal-catalyzed asymmetric reactions. By introducing a chiral center elsewhere in the molecule, the carboximidamide group could potentially coordinate to a metal center and create a chiral environment for catalysis. The development of chiral thiophene-based ligands is an active area of research. nih.govsciencedaily.com For instance, C2-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands have been successfully used in catalytic asymmetric reactions. nih.gov
The asymmetric hydrogenation of thiophenes to produce enantiomerically pure tetrahydrothiophenes is another relevant area. acs.org Applying such methods to derivatives of this compound could generate novel, complex, and chiral sulfur-containing heterocycles.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. chim.it The synthesis of heterocyclic compounds, including thiophenes, has been shown to benefit from these modern technologies.
The synthesis of this compound involves reagents and intermediates that could be handled more safely and efficiently in a closed-loop flow system. For example, the use of gaseous reagents like chlorine could be precisely controlled, minimizing risks. google.com
Furthermore, flow chemistry allows for the telescoping of multi-step syntheses, where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. This could be particularly advantageous for the multi-step conversion of starting materials into the final carboximidamide product.
Automated synthesis platforms, which combine robotics with flow chemistry, could be used to rapidly generate a library of derivatives based on the this compound scaffold. By systematically varying reagents and reaction conditions, these platforms can accelerate the discovery of new compounds with desired properties, guided by the predictions from computational modeling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chlorothiophene-2-carboximidamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves functionalization of the thiophene core. A common approach is the nitrile-to-amidine conversion via the Pinner reaction, using 5-chlorothiophene-2-carbonitrile as a precursor. Optimization includes temperature control (e.g., 0–5°C for intermediates) and stoichiometric adjustments of ammonia or ammonium chloride . Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR can identify byproducts. For yield improvement, consider solvent polarity (e.g., DMF for polar intermediates) and catalyst screening (e.g., ZnCl₂ for amidine formation).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : H NMR should show a singlet for the amidine NH₂ protons (~δ 6.5–7.0 ppm) and aromatic protons (δ 7.2–7.8 ppm for thiophene). C NMR will confirm the amidine carbon (~δ 165–170 ppm) .
- IR : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and 1620–1660 cm⁻¹ (C=N stretch).
- Mass Spectrometry : Look for molecular ion peaks at m/z 160.6 (M⁺) and fragments indicative of Cl loss (m/z 125).
- Cross-validate data with the NIST Chemistry WebBook or PubChem entries for analogous compounds .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution, highlighting electron-deficient sites (e.g., C-2 due to the electron-withdrawing amidine group). Fukui indices identify nucleophilic attack sites. Compare HOMO-LUMO gaps with experimental kinetic data to validate reactivity trends. Software like Gaussian or ORCA is recommended, with solvent effects modeled using the PCM approach .
Q. What strategies resolve contradictions between theoretical predictions and experimental results in the compound’s reactivity?
- Methodological Answer :
- Data Triangulation : Replicate experiments under varying conditions (e.g., solvent, temperature) to identify outliers.
- Error Analysis : Quantify measurement uncertainties (e.g., ±0.1% for NMR integration) and propagate errors in computational parameters (e.g., basis set limitations) .
- Collaborative Validation : Share raw data via repositories like Zenodo and cross-check with independent labs.
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Use a factorial design (pH 2–12, 25–80°C) with HPLC or UV-Vis to monitor degradation. Include control samples with antioxidants (e.g., BHT) to assess oxidative pathways.
- Kinetic Modeling : Apply Arrhenius equations to derive activation energy () for decomposition.
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal (e.g., chlorinated byproducts) and document safety protocols .
Data Management and Reporting
Q. What are the best practices for documenting and archiving spectral data to ensure reproducibility?
- Methodological Answer :
- Metadata Standards : Include instrument parameters (e.g., NMR spectrometer frequency, solvent peaks) and calibration details.
- Public Repositories : Upload raw data to ChemSpider or Figshare with DOI assignment.
- Tables :
| Technique | Key Peaks | Reference Standard |
|---|---|---|
| H NMR | δ 7.3 (s, 1H, thiophene) | TMS (δ 0.0) |
| FTIR | 1645 cm⁻¹ (C=N) | Polystyrene film |
Q. How can researchers address gaps in the existing literature on the biological activity of this compound derivatives?
- Methodological Answer :
- Systematic Reviews : Use PRISMA frameworks to identify understudied areas (e.g., antimicrobial mechanisms).
- High-Throughput Screening : Employ assays like MIC (Minimum Inhibitory Concentration) with Gram-positive/-negative bacteria.
- Data Integration : Combine QSAR (Quantitative Structure-Activity Relationship) models with in vitro results to prioritize derivatives .
Ethical and Methodological Considerations
Q. What ethical guidelines apply when publishing conflicting data on the compound’s toxicity?
- Methodological Answer :
- Transparency : Disclose all funding sources and potential conflicts of interest.
- Reproducibility : Provide raw data and detailed protocols (e.g., cell line specifics in cytotoxicity assays).
- Attribution : Cite prior studies even when contradicting results, avoiding dismissive language .
Q. How should early-career researchers approach mentorship and collaboration when working with hazardous intermediates like this compound?
- Methodological Answer :
- Risk Assessment : Conduct COSHH evaluations for chlorinated vapors and amidine handling.
- Collaborative Training : Partner with experienced labs for protocol refinement (e.g., Schlenk techniques for air-sensitive steps).
- Documentation : Maintain lab notebooks with witness signatures for critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
